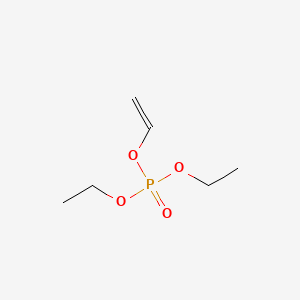

Diethyl vinyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4851-64-3 |

|---|---|

Molecular Formula |

C6H13O4P |

Molecular Weight |

180.14 g/mol |

IUPAC Name |

ethenyl diethyl phosphate |

InChI |

InChI=1S/C6H13O4P/c1-4-8-11(7,9-5-2)10-6-3/h4H,1,5-6H2,2-3H3 |

InChI Key |

ULUJSLFWDQSXRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC=C |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl Vinyl Phosphate (CAS 4851-64-3): A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Diethyl Vinyl Phosphate (CAS 4851-64-3), a distinct organophosphate compound. It is crucial to differentiate this molecule from the more extensively documented Diethyl Vinylphosphonate (CAS 682-30-4), as they possess different chemical structures and properties. This document will focus exclusively on the phosphate ester, synthesizing the available technical data to support its application in research and development.

Core Chemical Identity and Structure

This compound is an organic molecule characterized by a central phosphate group bonded to two ethyl groups and a vinyl group. This structure imparts unique reactivity and potential for various chemical transformations.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 4851-64-3 |

| Molecular Formula | C₆H₁₃O₄P |

| Molecular Weight | 180.14 g/mol [1][2] |

| IUPAC Name | ethenyl diethyl phosphate[2] |

| Canonical SMILES | CCOP(=O)(OCC)OC=C[1][2] |

| InChI Key | ULUJSLFWDQSXRS-UHFFFAOYSA-N[2] |

| Appearance | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

The core of this compound is the phosphate functional group, which is distinct from the phosphonate group in diethyl vinylphosphonate. In the phosphate, the phosphorus atom is double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, one of which is part of the vinyl ether linkage. In the phosphonate, the phosphorus atom is directly bonded to the vinyl group's carbon atom. This fundamental difference in connectivity significantly influences the chemical reactivity and potential biological activity of the two compounds.

P -- O1 [len=1.5]; P -- O2 [len=1.5]; P -- O3 [style=double, len=1.2]; P -- O4 [len=1.5]; O1 -- C1; C1 -- C2; O2 -- C3; C3 -- C4; O4 -- C5; C5 -- C6 [style=double];

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; key [label="Key:\nP = Phosphorus\nO = Oxygen\nC = Carbon\nH = Hydrogen (implied)", pos="3,-1!"]; }

Caption: 2D Chemical Structure of this compound.Synthesis of this compound

The synthesis of this compound has been reported, and understanding its preparation is fundamental for its use in further research. A key synthetic route involves the reaction of a suitable phosphorus precursor with a vinyl-containing reagent. While multiple synthetic pathways may exist, a documented method provides a reliable protocol for obtaining this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step methodology for the synthesis of this compound is crucial for researchers aiming to work with this compound. The following protocol is based on established chemical principles.

start -> step1 [color="#5F6368"]; step1 -> step2 [label="Controlled Conditions", color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [label="Reaction Completion", color="#5F6368"]; step4 -> end [color="#5F6368"]; }

Caption: Generalized workflow for the synthesis of this compound.Detailed Steps:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of the phosphorus precursor in an appropriate anhydrous solvent.

-

Reagent Addition: The vinyl-containing reagent is added dropwise to the stirred solution at a controlled temperature. The choice of solvent and temperature is critical to ensure the desired reaction proceeds efficiently and to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

-

Workup and Isolation: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves quenching the reaction, followed by extraction, washing, drying of the organic layer, and removal of the solvent under reduced pressure.

-

Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure this compound.

Spectroscopic and Analytical Data

Characterization of this compound is essential to confirm its identity and purity. The following data provides a baseline for analytical confirmation.

Table 2: Spectroscopic Data for this compound

| Technique | Predicted/Observed Data |

| ¹H NMR | Predicted spectra are available from chemical databases.[1] |

| ¹³C NMR | Predicted spectra are available from chemical databases.[1] |

| ³¹P NMR | Data not readily available. |

| IR Spectroscopy | Data available in spectral databases. |

| Mass Spectrometry (MS) | Data available in spectral databases. |

Researchers should perform their own analytical characterization to verify the structure and purity of synthesized or purchased this compound.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is primarily dictated by the vinyl and phosphate functional groups. The vinyl group can potentially undergo addition reactions, while the phosphate ester linkages can be susceptible to hydrolysis under certain conditions.

Potential Areas of Application:

While specific applications of this compound in drug development are not extensively documented, its structure suggests several potential avenues for research:

-

Phosphate Prodrugs: The phosphate group can be used as a cleavable moiety to improve the solubility and bioavailability of a parent drug. The vinyl group could potentially be used for further chemical modification or as a reactive handle.

-

Enzyme Inhibitors: Organophosphates are known to act as inhibitors of various enzymes, particularly serine hydrolases. The specific structure of this compound could be explored for its potential to inhibit novel enzyme targets.

-

Monomers for Functional Polymers: The vinyl group allows for the possibility of polymerization, leading to the creation of functional polymers with phosphate side chains. These polymers could have applications in drug delivery or as biomaterials.

It is important to reiterate that these are potential applications based on the chemical structure, and further research is required to validate these hypotheses.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, general guidelines for handling organophosphates should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Researchers should always consult any available safety data and institutional safety protocols before working with this compound.

Conclusion and Future Outlook

This compound (CAS 4851-64-3) is a distinct organophosphate with a chemical structure that suggests potential for a variety of chemical transformations and applications. However, it is crucial to note the current scarcity of published research specifically on this compound, especially when compared to its phosphonate analog. This guide has synthesized the available information to provide a foundational understanding for researchers. Future investigations into the synthesis, reactivity, and biological activity of this compound are needed to fully elucidate its potential in drug development and other scientific fields. The clear differentiation from diethyl vinylphosphonate is paramount for the advancement of research in this area.

References

-

PubChem. This compound. [Link]

Sources

Enol Phosphate vs. Vinylphosphonate: A Comparative Guide to Chemical Reactivity and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enol phosphate esters and vinylphosphonates are two classes of organophosphorus compounds that, despite their structural similarities, exhibit profoundly different chemical reactivity. This divergence is primarily dictated by the nature of the bond to the phosphorus atom: a labile P-O-C (enol ester) linkage versus a robust P-C bond. This guide provides an in-depth analysis of these differences, exploring their mechanistic underpinnings and practical implications in synthetic chemistry and drug development. We will dissect their comparative stability to hydrolysis, their behavior as electrophiles and nucleophiles, and their strategic use as bioisosteres and enzyme inhibitors. This document is intended to serve as a core reference for researchers leveraging the unique properties of these molecules to advance their scientific objectives.

The Fundamental Structural Dichotomy

At the heart of their divergent reactivity lies the core structural difference between an enol phosphate ester and a vinylphosphonate. The enol phosphate possesses a phosphorus atom connected to the vinyl moiety via an oxygen atom (a P-O-C linkage), whereas the vinylphosphonate features a direct, stable carbon-phosphorus bond (P-C).[1] This seemingly subtle distinction governs the electronic properties, bond strengths, and ultimately, the chemical fate of these molecules in various reaction environments.

The P-O bond in enol phosphates is polarized and represents a point of inherent lability, akin to other phosphate esters.[2][3] The phosphorus atom is highly electrophilic and susceptible to nucleophilic attack, often leading to cleavage of this bond. Conversely, the P-C bond in vinylphosphonates is a strong, non-hydrolyzable covalent bond, rendering the phosphorus center far less electrophilic and resistant to cleavage.[1] This stability is a cornerstone of their utility as phosphate mimics in drug design.[1][4][5]

Caption: Core structures of Enol Phosphate and Vinylphosphonate.

Comparative Reactivity Analysis

Reactivity at the Phosphorus Center: Hydrolytic Stability

The most significant difference in reactivity is their response to nucleophiles, particularly water.

-

Enol Phosphate Esters: These compounds are susceptible to hydrolysis. The phosphorus atom is an excellent electrophile, and the enolate is a competent leaving group because it can tautomerize to a stable ketone or aldehyde.[6][7] The hydrolysis of phosphoenolpyruvate (PEP), a key biological enol phosphate, is highly exergonic (ΔG°' ≈ -62 kJ/mol) and proceeds via P-O bond cleavage.[6][8] This reaction can be catalyzed by acids, bases, and metal ions.[9][10]

-

Vinylphosphonates: The direct P-C bond is exceptionally stable to hydrolysis under both acidic and basic conditions.[1][11] Cleavage of this bond requires harsh conditions not typically encountered in biological systems or standard organic synthesis. This stability makes vinylphosphonates ideal isosteres for phosphate groups in drug candidates, enhancing their metabolic lifetime.[1][4][5] For example, 5'-(E)-vinylphosphonate is used as a stable mimic of 5'-phosphate in siRNA conjugates to protect them from phosphatases and improve in vivo activity.[4][5]

Caption: Comparative stability towards hydrolysis.

| Feature | Enol Phosphate Ester | Vinylphosphonate |

| Bond to Vinyl Group | P-O-C (Ester) | P-C (Phosphonate) |

| Hydrolytic Stability | Labile, readily cleaved | Highly Stable, resistant to cleavage[1][11] |

| P Atom Electrophilicity | High | Low |

| Leaving Group | Good (Enolate) | Very Poor (Vinyl Anion) |

| Primary Application | High-energy phosphoryl donors (e.g., PEP)[6], synthetic intermediates | Stable phosphate mimics, enzyme inhibitors[1][4][5], Michael acceptors[12] |

Table 1: Summary of Core Reactivity Differences.

Reactivity at the Carbon-Carbon Double Bond

The C=C double bond in both structures can participate in reactions, but their utility and reactivity profile differ, largely influenced by the phosphorus-containing group.

-

Vinylphosphonates as Michael Acceptors: Vinylphosphonates, particularly when substituted with an electron-withdrawing group (EWG) at the α-position, are excellent Michael acceptors.[12] The phosphonate group activates the double bond towards conjugate addition by a wide range of carbon and heteroatom nucleophiles.[12][13] This reactivity is a cornerstone of their synthetic utility, enabling the construction of complex carbon skeletons and heterocyclic systems.[12] The resulting adducts are often used in subsequent Horner-Wadsworth-Emmons (HWE) reactions.[12][14]

-

Enol Phosphates in Cross-Coupling: Enol phosphates are valuable substrates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[15] In these reactions, the entire enol phosphate group acts as an excellent leaving group, effectively serving as a synthetic equivalent to a triflate. This allows for the stereoselective formation of highly substituted alkenes from ketones.[15]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5'-(E)-Vinylphosphonate: A Stable Phosphate Mimic Can Improve the RNAi Activity of siRNA-GalNAc Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02340G [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Kumada Coupling of Vinyl Phosphate Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Vinyl Phosphates in C-C Bond Formation

The Kumada-Tamao-Corriu (or Kumada) coupling, a Nobel Prize-recognized cornerstone of organic synthesis, provides a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, most commonly nickel or palladium.[3][4] While traditionally reliant on organohalides, the scope of the Kumada coupling has expanded to include alternative electrophiles. Among these, vinyl phosphates have emerged as highly valuable substrates. Their ready accessibility from ketones and the stability of the phosphate leaving group make them attractive alternatives to the often more sensitive vinyl triflates or halides.[5]

This guide provides an in-depth exploration of the conditions and protocols for the successful application of Kumada coupling with vinyl phosphate substrates. We will delve into the mechanistic underpinnings of both nickel- and palladium-catalyzed systems, offer detailed experimental procedures, and provide insights into reaction optimization and troubleshooting.

The Causality Behind Experimental Choices: Mechanistic Insights

The efficacy of the Kumada coupling of vinyl phosphates hinges on a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The choice between a nickel or palladium catalyst often dictates the optimal reaction conditions and functional group tolerance.

The Catalytic Cycle:

The generally accepted mechanism for the Kumada coupling of a vinyl phosphate (R-OP(O)(OEt)₂) with a Grignard reagent (R'-MgBr) is depicted below. The cycle is initiated by the reduction of a Ni(II) or Pd(II) precatalyst to the active Ni(0) or Pd(0) species by the Grignard reagent.

Caption: Catalytic cycle of the Kumada coupling with vinyl phosphates.

Nickel Catalysis: Nickel catalysts, such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane), are frequently employed and are often more cost-effective than their palladium counterparts.[5][6] They are particularly effective for the synthesis of substituted 1,3-dienes from vinyl phosphates and vinyl Grignard reagents.[7][8] The reaction mechanism with some nickel-bisphosphine complexes is understood to proceed through a classical Ni(0)/Ni(II) catalytic manifold.[9]

Palladium Catalysis: Palladium catalysts offer a complementary approach. Notably, ligandless palladium sources like PdCl₂ have been shown to effectively catalyze the Kumada coupling of vinyl phosphates with aryl Grignard reagents at room temperature.[5] The absence of phosphine ligands simplifies the reaction setup and purification. The catalytic cycle is believed to involve an initial reduction of Pd(II) to Pd(0) by the Grignard reagent, followed by the canonical steps of oxidative addition, transmetalation, and reductive elimination.[3]

Field-Proven Insights: Functional Group Tolerance and Chemoselectivity

A critical consideration in drug development and complex molecule synthesis is the compatibility of the reaction with various functional groups. The high reactivity of Grignard reagents is the primary limitation of the Kumada coupling.[2] They are highly basic and nucleophilic, leading to incompatibility with acidic protons (e.g., alcohols, carboxylic acids) and electrophilic functional groups (e.g., esters, ketones, nitriles).[3]

However, the nickel-catalyzed coupling of vinyl phosphates has demonstrated a notable tolerance for a range of functionalities, including ethers, silyl ethers, and even some heterocycles.[7][8] For substrates bearing highly sensitive functional groups like esters or nitriles, a Negishi variant of the coupling, which employs less reactive organozinc reagents, has been successfully developed.[7]

Chemoselectivity can also be a key advantage. For instance, in molecules with multiple potential leaving groups, the phosphate can be selectively coupled. This allows for sequential cross-coupling strategies, building molecular complexity in a controlled manner.

Application Protocols

The following protocols are presented as a starting point for the development of specific applications. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Nickel-Catalyzed Synthesis of 2-Substituted 1,3-Dienes

This protocol is adapted from the work of Mazet and coworkers and is highly effective for the coupling of vinyl phosphates with vinylmagnesium bromide.[5][7][8]

Materials:

-

Vinyl phosphate substrate (e.g., diethyl (1-phenylvinyl) phosphate)

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂)

-

Vinylmagnesium bromide solution (typically 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl phosphate (1.0 equiv.) and Ni(dppe)Cl₂ (0.025 equiv., 2.5 mol%).

-

Dissolve the solids in anhydrous THF (to a concentration of approximately 0.1 M with respect to the vinyl phosphate).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the vinylmagnesium bromide solution (1.1 equiv.) dropwise over 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approximately 23 °C) for 1 hour.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligandless Palladium-Catalyzed Coupling with Aryl Grignard Reagents

This protocol is based on the work of Skrydstrup and coworkers and offers a simple, ligand-free method for the synthesis of 1,1-disubstituted alkenes.

Materials:

-

Vinyl phosphate substrate (cyclic or acyclic)

-

Palladium(II) chloride (PdCl₂)

-

Arylmagnesium bromide solution (e.g., phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl phosphate (1.0 equiv.) and PdCl₂ (0.05 equiv., 5 mol%).

-

Add anhydrous THF to achieve a concentration of approximately 0.2 M with respect to the vinyl phosphate.

-

Stir the suspension at room temperature.

-

Add the arylmagnesium bromide solution (1.5 equiv.) dropwise.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation: Representative Examples

The following table summarizes selected examples of Kumada couplings with vinyl phosphate substrates, showcasing the versatility of this methodology.

| Entry | Vinyl Phosphate Substrate | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Diethyl (1-phenylvinyl) phosphate | VinylMgBr | Ni(dppe)Cl₂ (2.5) | THF | 23 | 1 | 2-Phenyl-1,3-butadiene | 92 | [5][6] |

| 2 | Diethyl (1-(4-methoxyphenyl)vinyl) phosphate | VinylMgBr | Ni(dppe)Cl₂ (2.5) | THF | 23 | 1 | 2-(4-Methoxyphenyl)-1,3-butadiene | 77 | [5][6] |

| 3 | Diethyl (1-(2-fluorophenyl)vinyl) phosphate | VinylMgBr | Ni(dppe)Cl₂ (2.5) | THF | 23 | 1 | 2-(2-Fluorophenyl)-1,3-butadiene | 90 | [5][6] |

| 4 | Diethyl cyclohex-1-en-1-yl phosphate | PhenylMgBr | PdCl₂ (5) | THF | RT | 16 | 1-Phenylcyclohex-1-ene | 85 | [5] |

| 5 | Diethyl (E)-hept-3-en-4-yl phosphate | 4-MethoxyphenylMgBr | PdCl₂ (5) | THF | RT | 16 | (E)-4-(4-Methoxyphenyl)hept-3-ene | 78 | [5] |

| 6 | Diethyl (1-naphthyl)vinyl phosphate | n-ButylMgBr | Ni(acac)₂ (5) | THF | RT | 12 | 1-(1-Naphthyl)hex-1-ene | 82 | [5] |

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.

Caption: Logical workflow for reaction optimization.

Conclusion

The Kumada coupling of vinyl phosphates represents a versatile and powerful tool for the construction of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst system—be it a nickel complex for diene synthesis or a ligandless palladium catalyst for couplings with aryl Grignards—researchers can effectively leverage this methodology. The operational simplicity, mild reaction conditions, and expanding scope of functional group tolerance make it a valuable addition to the synthetic chemist's toolbox, with significant potential in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

-

Wikipedia. (2024). Kumada coupling. [Link]

-

Fiorito, D., Folliet, S., Liu, Y., & Mazet, C. (2018). A General Nickel-Catalyzed Kumada Vinylation for the Preparation of 2-Substituted 1,3-Dienes. ACS Catalysis, 8(2), 1392–1397. [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

-

Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkat USA. [Link]

-

Pearson. (2022). Kumada Coupling Reaction: Videos & Practice Problems. [Link]

-

Czerwonka, P., & Szostak, M. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1999. [Link]

-

Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. PMC. [Link]

-

Fu, G. C. (2008). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]

-

ResearchGate. (2025). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances. [Link]

-

ResearchGate. (2018). A General Nickel-Catalyzed Kumada Vinylation for the Preparation of 2-Substituted 1,3-Dienes. [Link]

-

ChemOrgChem. (2022). Kumada Cross-Coupling/CSIR 2022| Problem Solved|ChemOrgChem. [Link]

-

Organic Syntheses. (n.d.). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. [Link]

-

Radboud Repository. (2022). Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. [Link]

-

Semantic Scholar. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. [Link]

-

Figshare. (2021). Nickel-Catalyzed Kumada Vinylation of Enol Phosphates: A Comparative Mechanistic Study. [Link]

Sources

- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

Radical copolymerization of diethyl vinyl phosphate with vinyl acetate

Application Note: Precision Radical Copolymerization of Diethyl Vinyl Phosphate (DEVP) with Vinyl Acetate (VAc)

Executive Summary

This guide details the synthesis, purification, and characterization of poly(this compound-co-vinyl acetate) [poly(DEVP-co-VAc)]. This copolymer system combines the film-forming and adhesive properties of vinyl acetate with the flame-retardant and adhesion-promoting capabilities of organophosphates.

Key Technical Challenge: The primary obstacle in this synthesis is the disparity in monomer reactivity ratios (

Mechanistic Insight & Kinetic Theory

To design a robust protocol, we must first understand the kinetic landscape.

-

This compound (DEVP): An electron-rich vinyl monomer containing a bulky phosphonate group. Historically, vinyl phosphonates exhibit low homopolymerization ceilings due to steric hindrance and degradative chain transfer to the monomer.

-

Vinyl Acetate (VAc): A non-conjugated monomer with a highly reactive propagating radical (

).

Reactivity Mismatch:

Based on the Alfrey-Price

-

Theoretical Prediction:

and -

Consequence: In a standard batch reaction, DEVP will be consumed preferentially in the early stages, yielding a DEVP-rich polymer initially, followed by a VAc-rich tail. This heterogeneity compromises optical clarity and thermal stability.

The Solution: We employ a semi-batch dosing strategy . By keeping the instantaneous concentration of the more reactive monomer (DEVP) low relative to VAc throughout the reaction, we enforce a statistical incorporation of monomers.

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesis and validation.

Caption: Workflow for the controlled radical copolymerization of DEVP and VAc, highlighting the critical starved-feed step.

Detailed Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role | Pre-treatment Required |

| Vinyl Acetate (VAc) | >99% | Monomer 1 | Pass through basic alumina column to remove hydroquinone; distill under N2. |

| This compound (DEVP) | >97% | Monomer 2 | Distill under reduced pressure. Store over molecular sieves. |

| AIBN | 98% | Initiator | Recrystallize from methanol (critical for reproducible kinetics). |

| Ethyl Acetate | HPLC Grade | Solvent | Degas prior to use. |

| n-Hexane | ACS Grade | Precipitant | Use cold (-20°C). |

Synthesis Procedure (Semi-Batch Method)

Target: Statistical Copolymer (approx. 20 mol% DEVP).

-

Reactor Setup:

-

Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (connected to N2/vacuum manifold), a temperature probe, and a rubber septum for syringe injection.

-

Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (3 cycles).

-

-

Initial Charge (The "Heel"):

-

Add Vinyl Acetate (4.3 g, 50 mmol) and Ethyl Acetate (20 mL) to the flask.

-

Add AIBN (16.4 mg, 0.1 mmol) dissolved in 1 mL Ethyl Acetate.

-

Perform 3 freeze-pump-thaw cycles to remove dissolved oxygen (Oxygen is a potent inhibitor for VAc).

-

-

Feed Preparation:

-

In a separate vial, mix DEVP (2.7 g, 15 mmol) with AIBN (8.2 mg, 0.05 mmol) and Ethyl Acetate (5 mL) .

-

Load this solution into a gas-tight syringe mounted on a programmable syringe pump.

-

-

Polymerization:

-

Heat the reaction flask to 70°C .

-

Once reflux/temperature stabilizes, start the syringe pump.

-

Rate: Dose the DEVP solution over 4 hours (approx. 1.25 mL/hr).

-

Why? This ensures DEVP is consumed as fast as it enters, preventing the formation of DEVP homopolymer blocks and forcing it to react with the excess VAc.

-

-

Termination:

-

After the feed is complete, continue stirring at 70°C for an additional 2 hours.

-

Cool the reactor rapidly in an ice bath.

-

Dilute with 20 mL of cold Ethyl Acetate.

-

Purification

-

Precipitation: Dropwise add the polymer solution into a 10-fold excess of vigorously stirred cold n-hexane . Poly(VAc) and the copolymer are insoluble in hexane; unreacted monomers remain in solution.

-

Reprecipitation: Dissolve the white precipitate in a minimal amount of acetone and re-precipitate into hexane.

-

Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours to remove residual solvent and monomer traces.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

Dissolve 10 mg of copolymer in CDCl3.

-

NMR:

-

VAc Methine (-CH-O-): Broad peak at

4.8–5.0 ppm. -

DEVP Methylene (-P-O-CH2-): Multiplet at

4.0–4.2 ppm. -

Quantification: Integrate the VAc methine signal (

) vs. the DEVP methylene signal ( -

Molar Ratio Calculation:

-

-

NMR:

-

Expect a single broad resonance around

30–32 ppm (relative to H3PO4). -

Quality Check: Sharp peaks indicate unreacted monomer or degradation products.

-

Thermal Analysis (TGA)

Run TGA from 50°C to 600°C at 10°C/min under Nitrogen.

-

Data Point: Look for the onset of degradation (

). -

Expectation: The copolymer should show a two-step degradation. The phosphate groups often promote char formation, resulting in a higher char yield at 600°C compared to pure Poly(VAc), confirming flame retardant potential.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Oxygen inhibition or Chain Transfer. | Increase freeze-pump-thaw cycles. Ensure VAc is freshly distilled (hydroquinone removal). |

| Opaque/Hazy Polymer | Compositional drift (Blocky structure). | Slow down the DEVP feed rate. Increase the stirring speed to ensure rapid mixing. |

| Insoluble Gel | Crosslinking via chain transfer to polymer. | Stop reaction at lower conversion (<60%). Reduce AIBN concentration. |

References

-

Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution. National Institutes of Health (PMC). [Link]

-

The flame-retardant effect of diethyl vinyl phosphonate in copolymers with styrene, methyl methacrylate. Polymer. [Link][1]

-

Studies on the Biocompatibility of Poly(diethyl vinyl-phosphonate) with a New Fluorescent Marker. Macromolecular Chemistry and Physics. [Link][2]

-

Free Radical Copolymerization Reactivity Ratios. Polymer Handbook (via ResearchGate). [Link]

-

Understanding the emulsion copolymerization kinetics of vinyl acetate and vinyl silanes. Polymer Chemistry (RSC). [Link]

Sources

Application Note: Synthesis of Terminal Alkenes via Vinyl Phosphate Reduction

The following Application Note and Protocol is designed for researchers and drug development professionals, focusing on the synthesis of terminal alkenes via the reduction of vinyl phosphates . This method serves as a robust, mild alternative to classical olefination reactions (e.g., Wittig, Peterson) and allows for the strategic deoxygenation of ketones.

Abstract

The conversion of carbonyl functionalities into alkenes is a cornerstone transformation in organic synthesis.[1] While Wittig and Horner-Wadsworth-Emmons (HWE) reactions are standard, they often require strong bases and can be limited by steric hindrance or basicity-sensitive substrates. This guide details a two-step protocol for converting methyl ketones into terminal alkenes via a vinyl phosphate intermediate . This "reductive deoxygenation" strategy leverages the regioselective formation of kinetic enol phosphates followed by mild, palladium-catalyzed hydrogenolysis using ammonium formate as a green hydride source. This method offers high functional group tolerance and avoids the use of pyrophoric hydrides or dissolving metal conditions.

Strategic Introduction

The "Deoxygenation" Advantage

In drug discovery, replacing a carbonyl oxygen with a methylene group (

-

Regiocontrol: By controlling the enolization conditions (kinetic vs. thermodynamic), researchers can selectively target the terminal position of methyl ketones.

-

Mild Conditions: The reduction step proceeds under neutral to slightly acidic conditions, avoiding the harsh basicity of ylides.

-

Scalability: Phosphate reagents are inexpensive and stable compared to triflating agents (e.g.,

, PhNTf

Mechanism of Action

The transformation proceeds through two distinct mechanistic phases:

-

Kinetic Enol Phosphate Formation: A methyl ketone is deprotonated at the less hindered alpha-methyl group using a bulky base (LDA) at low temperature. The resulting enolate is trapped with a chlorophosphate.

-

Pd-Catalyzed Hydrogenolysis (Cacchi-type Reduction): The vinyl phosphate undergoes oxidative addition to Pd(0). A hydride source (ammonium formate) transfers a hydride to the palladium center, followed by reductive elimination to yield the alkene and a phosphate salt.

Figure 1: Mechanistic pathway from methyl ketone to terminal alkene via vinyl phosphate.

Experimental Protocol

Part A: Synthesis of Terminal Vinyl Phosphates

Objective: Regioselective formation of the kinetic enol phosphate from a methyl ketone.

Reagents:

-

Substrate: Methyl Ketone (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv) [Freshly prepared or commercial]

-

Phosphorylating Agent: Diethyl chlorophosphate (1.2 equiv)

-

Solvent: Anhydrous THF

-

Additives: HMPA or DMPU (optional, 1.0 equiv) to accelerate enolate trapping.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF.

-

Base Preparation: Cool the THF to

. Add LDA solution dropwise. -

Enolization: Add the methyl ketone (dissolved in minimal THF) dropwise over 15 minutes, maintaining the temperature at

. Stir for 45 minutes to ensure complete kinetic enolate formation.-

Note: The low temperature is critical to prevent equilibration to the thermodynamic (internal) enolate.

-

-

Phosphorylation: Add diethyl chlorophosphate (neat or in THF) dropwise.

-

Optional: Add DMPU (1 equiv) if the reaction is sluggish.

-

-

Warming: Allow the reaction to warm to

over 2 hours. -

Quench & Workup: Quench with saturated aqueous

. Extract with -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). Vinyl phosphates are generally stable on silica.

Part B: Palladium-Catalyzed Reduction to Terminal Alkenes

Objective: Hydrogenolysis of the C-O-P bond to form the C-H bond.

Reagents:

-

Substrate: Vinyl Phosphate (from Part A) (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [

] (0.05 equiv / 5 mol%) -

Ligand: Triphenylphosphine (

) (0.10 equiv / 10 mol%) -

Hydride Source: Ammonium Formate (

) (3.0 equiv) -

Solvent: DMF (dimethylformamide) or MeCN (acetonitrile) [Degassed]

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a reaction vial, dissolve

and -

Reaction Assembly: Add the vinyl phosphate substrate and solid ammonium formate to the vial.

-

Reduction: Heat the mixture to

.-

Monitoring: Monitor by TLC or LCMS. Evolution of

gas indicates the decomposition of formate and hydride transfer. -

Time: Reaction typically completes in 2–6 hours.

-

-

Workup: Cool to room temperature. Dilute with water and extract with

(avoid DCM if product is volatile).-

Purification: Pass through a short pad of silica/Celite to remove Pd residues. Concentrate carefully (terminal alkenes can be volatile).

-

Optimization & Troubleshooting Guide

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Internal Alkene Observed | Thermodynamic Enolate | Ensure temperature stays at |

| Alkene Isomerization | Pd-Hydride Migration | Reduce reaction time. Lower temperature to |

| Low Conversion (Step 2) | Catalyst Deactivation | Ensure DMF is degassed (O2 poisons Pd(0)). Increase catalyst loading to 10 mol%. |

| Hydrolysis to Ketone | Moisture in Solvent | Use strictly anhydrous DMF. Phosphate esters can hydrolyze back to ketones if water attacks before hydride. |

Catalyst Selection Logic

- : The standard, cost-effective system. Works for most sterically unhindered terminal phosphates.

-

: Recommended if isomerization of the terminal double bond to an internal position is observed. The large bite angle of dppf destabilizes the

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. The reduction relies on the formation of a Pd-Hydride species generated from ammonium formate.

Figure 2: Palladium catalytic cycle for the reduction of vinyl phosphates using ammonium formate.

References

-

Cacchi, S., Morera, E., & Ortar, G. (1984). Palladium-catalyzed reduction of enol triflates to alkenes.[2][3] Tetrahedron Letters, 25(42), 4821-4824. Link

- Sasaki, K., et al. (1995). Synthesis of Terminal Alkenes from Methyl Ketones via Vinyl Phosphates. Chemistry Letters.

-

Hutchins, R. O., & Hutchins, M. K. (1991). Reduction of C=X to CH2 by Dissolving Metals and Related Methods. Comprehensive Organic Synthesis, 8, 327-362. Link

-

Crisp, G. T. (1998). Variations on a Theme: Recent Developments on the Mechanism of the Heck Reaction and Related Transformations. Chemical Reviews, 98(7), 2685-2724. (Discusses Pd-catalyzed reduction mechanisms). Link

-

Organic Chemistry Portal. (2024). Reduction of Vinyl Triflates and Phosphates.Link

Sources

- 1. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd/Xu-Phos-catalyzed asymmetric elimination of fully substituted enol triflates into axially chiral trisubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

Procedure for phosphorylation of enolates to generate vinyl phosphates

Application Note: Regioselective Synthesis of Vinyl Phosphates via Enolate Trapping

Introduction & Strategic Utility

Vinyl phosphates (enol phosphates) are pivotal intermediates in modern organic synthesis, serving as robust "pseudohalides" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi, and Kumada).

While vinyl triflates are commonly used for this purpose, vinyl phosphates offer distinct advantages:

-

Stability: They are significantly more stable to hydrolysis and thermal stress than triflates, allowing for longer storage and easier handling.

-

Cost-Efficiency: Phosphorylating agents like diethyl chlorophosphate are generally more economical than triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide).

-

Atom Economy: The phosphate byproduct is often easier to remove during aqueous workup compared to sulfonamides.

This guide details the regioselective generation of vinyl phosphates via the trapping of lithium or sodium enolates with phosphorochloridates.

Mechanistic Principles & Selectivity

The formation of vinyl phosphates relies on the Hard-Soft Acid-Base (HSAB) theory.

-

The Nucleophile: The enolate oxygen is a "hard" nucleophile.

-

The Electrophile: The phosphorus atom in phosphorochloridates (e.g., diethyl chlorophosphate) is a "hard" electrophile due to the high oxidation state and oxygen ligands.

Consequently, reaction with chlorophosphates overwhelmingly favors O-phosphorylation (yielding vinyl phosphates) over C-phosphorylation (yielding beta-keto phosphonates), provided the counter-cation allows for a separated ion pair (e.g.,

Pathway Visualization

The following diagram illustrates the kinetic enolization and subsequent trapping mechanism.

Figure 1: Mechanistic pathway for the conversion of ketones to vinyl phosphates via enolate trapping.[1]

Critical Parameters & Optimization

Success depends on controlling the enolate geometry (E/Z) and preventing C-alkylation.

| Parameter | Recommendation | Rationale |

| Base Selection | LDA (Kinetic) vs. NaH (Thermodynamic) | LDA at -78°C removes the least hindered proton (Kinetic). NaH or KH at 0°C/RT equilibrates to the more substituted enolate (Thermodynamic). |

| Solvent | THF (Anhydrous) | Promotes "loose" ion pairs, favoring O-phosphorylation. Non-polar solvents (Toluene) may favor C-alkylation or aggregation. |

| Electrophile | Diethyl chlorophosphate (DECP) or Diphenyl chlorophosphate | DECP is standard. Diphenyl variants often yield solids that are easier to crystallize but are more expensive. |

| Additives | TMEDA or HMPA/DMPU | Use only if reactivity is low. These solvate the lithium cation, breaking aggregates and accelerating the reaction. |

| Temperature | -78°C | Crucial for regioselectivity. The electrophile is usually added at low temp to prevent side reactions. |

Experimental Protocols

Safety Warning (Critical)

DANGER: Diethyl chlorophosphate and related phosphorochloridates are cholinesterase inhibitors , similar in mechanism to nerve agents (though lower potency).

PPE: Double nitrile gloves, lab coat, safety glasses.

Engineering Controls: Perform ALL operations in a functioning fume hood.

Decontamination: Quench spills with aqueous NaOH.

Protocol A: Kinetic Control (Lithium Enolates)

Target: Terminal alkenes or less substituted double bonds.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

-

Base Generation:

-

Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.

-

-

Enolization:

-

Dissolve the ketone (1.0 equiv, e.g., 10 mmol) in minimal THF.

-

Add the ketone solution dropwise to the LDA at -78°C.

-

Wait: Stir for 45–60 minutes at -78°C to ensure complete deprotonation.

-

-

Phosphorylation:

-

Add Diethyl chlorophosphate (1.2 equiv) dropwise via syringe. Note: The reaction may be exothermic; maintain -78°C.

-

Stir at -78°C for 1 hour.

-

-

Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.

-

Quench & Workup:

-

Quench with saturated aqueous

(20 mL). -

Extract with

or EtOAc (3 x 30 mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (typically Hexanes/EtOAc). Vinyl phosphates are often stable on silica (add 1%

to eluent if degradation is observed).

Protocol B: Thermodynamic Control (Sodium Enolates)

Target: More substituted alkenes (Tetrasubstituted precursors).

-

Setup: Flame-dry RBF under inert atmosphere.

-

Base Suspension:

-

Add NaH (60% dispersion in oil, 1.2 equiv) to the flask.

-

Wash NaH with dry hexanes (2x) to remove oil (optional, but improves stoichiometry).

-

Suspend NaH in anhydrous THF or DME.

-

-

Enolization:

-

Add the ketone (1.0 equiv) dropwise at 0°C.

-

Warm to RT and stir for 1–2 hours (hydrogen gas evolution must cease).

-

-

Trapping:

-

Cool back to 0°C.

-

Add Diphenyl chlorophosphate or Diethyl chlorophosphate (1.2 equiv).

-

Stir at RT overnight (12h).

-

-

Workup: Similar to Protocol A.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for vinyl phosphate synthesis.

Troubleshooting & QC

-

Low Yield:

-

Cause: Incomplete enolization or moisture ingress.[2]

-

Fix: Titrate

-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through an alumina column.

-

-

C-Phosphorylation (Beta-keto phosphonate formation):

-

Cause: "Soft" enolate character or high temperature during addition.

-

Fix: Keep addition at -78°C. Switch solvent to THF/HMPA to separate ion pairs, making the oxygen "harder."

-

-

Hydrolysis on Silica:

-

Observation: Product disappears during column.

-

Fix: Pre-treat silica gel with 1% Triethylamine/Hexane.

-

References

-

Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier, 2005. (General reference for Enolate chemistry and Cross-Coupling precursors).

-

Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 2024.[3] (Review of vinyl phosphates in coupling reactions). [Link]

-

Synthesis of Enol Phosphates. Organic Syntheses, Coll. Vol. 6, p. 248 (1988); Vol. 51, p. 44 (1971). (Classic protocol for enol phosphorylation). [Link]

-

Diastereoselective Vinyl Phosphate/β-Keto Phosphonate Rearrangements. Journal of Organic Chemistry, 1999. (Discusses the competition between O- and C-phosphorylation). [Link]

-

Material Safety Data Sheet: Diethyl Chlorophosphate. (Safety data regarding cholinesterase inhibition). [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of diethyl vinyl phosphate during workup

Technical Support Center: Stabilizing Diethyl Vinyl Phosphate (DEVP)

Topic: Preventing Hydrolysis During Workup & Purification Molecule Class: Enol Phosphate (Organophosphate) Primary Risk: Acid-Catalyzed Hydrolysis & Thermal Degradation[1][2]

Executive Summary: The Stability Paradox

This compound (DEVP) is an enol phosphate , structurally distinct from the more stable vinyl phosphonates.[2] The P-O-C=C linkage is high-energy and chemically fragile.[1][2] It behaves similarly to an enol ether; the oxygen atom adjacent to the double bond renders the system highly susceptible to protonation.[2]

The Golden Rule: Acid is the enemy. Even weak acids (like untreated silica gel or unbuffered aqueous washes) will catalyze the cleavage of the vinyl group, reverting your product to diethyl phosphate and acetaldehyde (or the corresponding ketone).[2]

Module 1: Critical Troubleshooting (The "Emergency Room")

Use this section if your yields are crashing or the product is vanishing during purification.

| Symptom | Probable Cause | Immediate Corrective Action |

| Product disappears on Silica Column | Acidic Hydrolysis: Silica gel is naturally acidic (pH ~4-5).[1][2] It is actively destroying your enol phosphate.[1][2] | Stop the column. Switch to Neutralized Silica . Pre-wash silica with 1-5% Triethylamine (Et₃N) in hexanes before loading.[1][2] |

| Emulsion forms during extraction | Surfactant Effect: Partial hydrolysis has created mono-alkyl phosphates, which act as surfactants.[1][2] | Do not shake vigorously. Add brine (saturated NaCl). If persistent, filter through a Celite pad to break the interface.[2] |

| "Smoking" or darkening during distillation | Thermal/Oxidative Decomposition: Pot temperature is too high (>120°C) or air is present.[1][2] | Stop heating. Cool under nitrogen. Switch to High Vacuum (<1 mmHg) to lower the boiling point. Add a radical inhibitor (e.g., BHT) if polymerization is suspected.[1][2] |

| NMR shows Diethyl Phosphate signals | Aqueous Hydrolysis: The workup took too long, or the aqueous layer was too acidic. | Process faster. Keep aqueous contact time <10 mins. Use chilled (0°C) buffers. Dry organic layer immediately over Na₂SO4.[1][2] |

Module 2: The Optimized Workup Workflow

Standardize this protocol to ensure reproducibility.

Step 1: Quenching (The pH Check)

Never quench a DEVP reaction mixture with water or acid.[1][2] The heat of hydration combined with a drop in pH is fatal to the molecule.[2]

-

Protocol: Pour the reaction mixture into a rapidly stirring, ice-cold saturated NaHCO₃ solution .

-

Why? This buffers the system to pH ~8.0, neutralizing any acidic byproducts (like HCl from chlorophosphate precursors) without triggering base-catalyzed hydrolysis (which requires stronger bases like NaOH).[1][2]

Step 2: Extraction

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).[1][2]

-

Technique: Perform 3 rapid extractions.

-

Crucial Step: Wash the combined organic layers once with brine to remove bulk water.[2]

-

Avoid: Do not use dilute HCl washes to remove amines; use a copper sulfate wash or remove amines via distillation later.[1][2]

Step 3: Drying (The Neutral Zone)[2]

-

Avoid: Magnesium Sulfate (MgSO₄).[1][2] It is slightly Lewis-acidic and can promote degradation on the surface if left too long.[1][2]

-

Filtration: Filter through a sintered glass funnel.[1][2][3][4] Do not use paper filters if they have not been stored in a desiccator (paper absorbs moisture).[1][2]

Module 3: Purification & Storage

Method A: Vacuum Distillation (Preferred)

Distillation is the cleanest method but requires strict temperature control.[1][2]

-

Bath Temp: Never exceed 110°C.

-

Apparatus: Short-path distillation head to minimize residence time.

-

Inhibitor: Add 50-100 ppm of BHT (butylated hydroxytoluene) to the pot to prevent radical polymerization of the vinyl group.[1][2]

Method B: Buffered Chromatography (If Distillation Fails)

If you must use a column, you must passivate the silica.[1][2]

-

Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).[1][2]

-

Passivation: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

-

Packing: Pour the column.

-

Elution: Run the column with solvent containing 0.5% Et₃N.

-

Note: The amine neutralizes the Si-OH sites, preventing acid catalysis.[2]

-

Visualizing the Decision Tree

Caption: Logical flow for the isolation of DEVP, prioritizing pH control and thermal management.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation to remove solvents? A: Yes, but do not heat the water bath above 30°C. Enol phosphates are volatile.[2] Use a high-quality vacuum controller to prevent "bumping" and loss of product into the trap.[2]

Q: Why does my product smell like vinegar/acetaldehyde? A: This is the scent of failure.[2] It indicates hydrolysis has occurred (releasing acetaldehyde).[1][2] If you smell this, check your crude NMR immediately.[1][2] If the hydrolysis is minor (<5%), proceed to distillation immediately.[1][2] If major (>20%), the acidity generated by the hydrolysis (diethyl phosphate is acidic) will autocatalytically destroy the rest of the batch.[2] Quench with NaHCO₃ immediately.[1][2]

Q: Is DEVP toxic? A: Yes. It is an organophosphate ester.[1][2] While less potent than nerve agents, it can inhibit acetylcholinesterase.[1][2] Always handle in a fume hood and wear double nitrile gloves.[1][2] Treat all waste streams with NaOH to hydrolyze residues before disposal.[1][2]

References

-

Perkow Reaction Mechanism & Stability

-

Synthesis & Workup of Vinyl Phosphates

-

Chromatographic Purification of Acid-Sensitive Compounds

-

General Hydrolysis of Phosphate Esters

Sources

- 1. Diethyl vinylphosphonate 97 682-30-4 [sigmaaldrich.com]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. redalyc.org [redalyc.org]

Technical Support Center: Optimizing Catalyst Loading for Vinyl Phosphate Suzuki Coupling

Welcome to the technical support center for optimizing catalyst loading in vinyl phosphate Suzuki coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their coupling protocols. Here, we will delve into the critical aspects of catalyst optimization, moving beyond simple step-by-step instructions to explain the underlying principles that govern these complex transformations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst loading and its impact on the Suzuki-Miyaura coupling of vinyl phosphates.

Q1: What is a typical catalyst loading range for vinyl phosphate Suzuki couplings, and why is optimization important?

A typical palladium catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[1] However, highly efficient catalyst systems can operate at much lower loadings, sometimes in the parts-per-million (ppm) range.[2][3] Optimization is crucial for several reasons:

-

Cost-Effectiveness: Palladium is a precious metal, and minimizing its use directly reduces the cost of synthesis, which is particularly important in large-scale production.[4]

-

Product Purity: High catalyst loadings can lead to increased levels of palladium contamination in the final product, which is a significant concern in the pharmaceutical industry.[2]

-

Minimizing Side Reactions: Excessive catalyst can sometimes promote undesirable side reactions, such as homocoupling of the boronic acid partner.[1]

Q2: How does the choice of ligand influence the optimal catalyst loading?

The ligand plays a pivotal role in stabilizing the active Pd(0) catalytic species and modulating its reactivity.[1] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), can significantly enhance catalytic activity.[5][6] This allows for lower catalyst loadings because these ligands promote the rate-determining oxidative addition step and stabilize the palladium center against deactivation.[5][7] The ideal palladium-to-ligand ratio is typically between 1:1 and 1:2; an excess of ligand can sometimes be inhibitory.[8]

Q3: Can increasing the catalyst loading always rescue a sluggish or low-yielding reaction?

Not necessarily. While a higher catalyst concentration can sometimes compensate for a slow reaction, it's not a universal solution and can be counterproductive.[1] If the issue is catalyst deactivation, simply adding more catalyst without addressing the root cause (e.g., presence of oxygen, impurities) may not lead to a significant improvement.[7][8] Furthermore, high catalyst loadings can increase the likelihood of side reactions and complicate purification.[1] A more effective approach is to systematically screen reaction parameters to identify the underlying problem.[8]

Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

Pre-catalysts are stable, well-defined palladium complexes that readily generate the active LPd(0) species under the reaction conditions.[1] They are often preferred for several reasons:

-

Reproducibility: Pre-catalysts provide more consistent generation of the active catalyst, leading to more reproducible results.[1]

-

Efficiency: They can be more efficient, often allowing for lower catalyst loadings and milder reaction conditions.[1]

-

Convenience: They are often easier to handle and weigh accurately than air-sensitive Pd(0) sources.

In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ is also common but can be less reliable, as the reduction to Pd(0) can be influenced by various factors in the reaction mixture.[8]

Q5: What are the visual cues of catalyst decomposition, and what do they signify?

A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[7] This indicates that the palladium nanoparticles have agglomerated, reducing the catalytically active surface area and thus lowering the reaction rate.[7] While the appearance of some black precipitate is common in many successful Suzuki couplings, its rapid and extensive formation early in the reaction often points to poor catalyst stability and is likely to result in an incomplete conversion.[7]

II. Troubleshooting Guide: Common Issues in Catalyst Optimization

This guide provides a structured approach to troubleshooting common problems encountered during the optimization of catalyst loading for vinyl phosphate Suzuki coupling.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low or No Conversion | 1. Inactive Catalyst: The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species.[7] 2. Catalyst Deactivation: The active catalyst is being poisoned or is aggregating.[7][9] 3. Poor Ligand Choice: The ligand is not suitable for the specific substrates.[10] 4. Suboptimal Reaction Conditions: Temperature, solvent, or base are not ideal.[8] | 1. Verify Catalyst Activity: Use a fresh batch of catalyst or a pre-catalyst known to be active.[10] 2. Improve Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[8] Ensure rigorous degassing of solvents and the reaction mixture. 3. Screen Ligands: Experiment with different classes of ligands, such as bulky, electron-rich phosphines.[10] 4. Optimize Conditions: Systematically vary the temperature, solvent, and base.[11] A Design of Experiments (DoE) approach can be efficient.[12] |

| Reaction Stalls Prematurely | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions.[7] 2. Inhibiting Byproducts: A byproduct of the reaction may be inhibiting the catalyst. 3. Reagent Degradation: One of the starting materials, particularly the boronic acid, may be degrading over time.[13] | 1. Lower Temperature: High temperatures can accelerate catalyst decomposition.[8] 2. Use a More Stable Catalyst System: Consider a different ligand or pre-catalyst. 3. Monitor Reagent Stability: Use fresh, high-purity boronic acid or a more stable boronic ester derivative (e.g., MIDA or pinacol esters).[13][14] |

| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[8] 2. Inefficient Transmetalation: A slow transmetalation step can allow for competing side reactions. 3. High Catalyst Loading: Excess catalyst can sometimes exacerbate homocoupling.[1] | 1. Rigorous Degassing: Minimize oxygen in the reaction system.[8] 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation.[15] 3. Reduce Catalyst Loading: Once optimal conditions are found, try to lower the catalyst concentration. |

| Inconsistent Results | 1. Variable Reagent Quality: Impurities in starting materials or solvents can affect the catalyst.[7] 2. Inconsistent Reaction Setup: Variations in degassing, stirring rate, or heating can lead to different outcomes.[16] 3. Moisture Sensitivity: While many Suzuki couplings tolerate water, some are sensitive to its presence.[8] | 1. Use High-Purity Reagents: Ensure the quality and consistency of all reaction components.[10] 2. Standardize Procedures: Follow a consistent and well-documented experimental setup. 3. Control Water Content: If protodeboronation is suspected, consider using anhydrous conditions.[8] |

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions.

III. Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol provides a step-by-step guide for determining the optimal catalyst loading for a vinyl phosphate Suzuki coupling reaction.

Objective: To identify the minimum catalyst loading required to achieve a high yield (>90%) in a timely manner.

Materials:

-

Vinyl phosphate (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium pre-catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 5:1 mixture of 1,4-dioxane:water)

-

Anhydrous, degassed solvents and reagents

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vials with stir bars

-

Heating block or oil bath

Procedure:

-

Reaction Setup (Parallel Screening):

-

Catalyst Addition:

-

Reaction Execution:

-

Monitoring and Analysis:

-

At regular intervals (e.g., 2, 4, 8, and 12 hours), take a small aliquot from each reaction mixture for analysis by TLC, LC-MS, or GC to monitor the progress.[15]

-

Upon completion, quench the reactions, perform an aqueous workup, and determine the yield of the desired product for each catalyst loading.[15]

-

-

Data Interpretation:

-

Plot the reaction yield as a function of catalyst loading.

-

Identify the lowest catalyst concentration that provides a satisfactory yield within a reasonable timeframe.

-

Data Presentation: Example of Catalyst Loading Optimization

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |

| 2.0 | 4 | >95 | 47.5 |

| 1.0 | 6 | >95 | 95 |

| 0.5 | 8 | 92 | 184 |

| 0.1 | 12 | 85 | 850 |

| 0.05 | 12 | 60 | 1200 |

Turnover Number (TON) = (moles of product) / (moles of catalyst)

This data suggests that while 2.0 mol% gives the fastest reaction, a significantly lower loading of 0.5 mol% provides an excellent yield with a slight increase in reaction time, representing a more optimal and cost-effective condition.

Suzuki Coupling Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

IV. Conclusion

Optimizing catalyst loading is a critical exercise in developing efficient, cost-effective, and scalable Suzuki-Miyaura coupling reactions for vinyl phosphates. It requires a systematic approach that considers the interplay between the catalyst, ligand, substrates, and reaction conditions. By understanding the fundamental principles of the catalytic cycle and employing a logical troubleshooting strategy, researchers can overcome common challenges and achieve robust and reproducible results.

V. References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Reactions. (2018). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.

-

Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Suzuki reaction. Retrieved from [Link]

-

Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

-

Macdonald, S. J. F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1962–1974.

-

Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876.

-

Balaji, P., et al. (2021). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. ACS Omega, 6(30), 20038-20051.

-

ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Retrieved from [Link]

-

Hein, J. E. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]

-

Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 46(16), 2768–2813.

-

Stolar, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(52), 13248-13257.

-

Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

-

Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1223–1230.

-

Ananikov, V. P., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 13(3), 567.

-

ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

-

Solà, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2591-2601.

-

Noël, T., et al. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering, 4(8), 1435-1441.

-

Beilstein-Institut. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]

-

Beilstein-Institut. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

-

MDPI. (2020, March 15). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

-

Li, M.-Y., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(3), 100966.

-

Itoh, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(14), 5485–5490.

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

-

ResearchGate. (2020, March 3). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. reddit.com [reddit.com]

- 17. azom.com [azom.com]

- 18. vapourtec.com [vapourtec.com]

Technical Support Center: Troubleshooting Vinyl Phosphate Polymerization

Executive Summary & Diagnostic Logic

Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or obtaining only oligomers when polymerizing vinyl phosphate or vinyl phosphonate monomers, you are encountering a well-documented kinetic bottleneck.

Unlike styrenics or acrylates, vinyl phosphorus monomers (e.g., Diethyl vinylphosphonate - DEVP, or Vinylphosphonic acid - VPA) suffer from steric hindrance and degradative chain transfer . The phosphorus group is bulky and electron-withdrawing, often leading to slow propagation rates (

Use the logic tree below to identify your specific failure mode before proceeding to the detailed modules.

Figure 1: Diagnostic logic tree for isolating the root cause of polymerization failure.

Core Troubleshooting Modules

Module A: Pre-Reaction Diagnostics (Purity & Inhibition)

Q: I bought "95%" pure monomer. Why isn't it polymerizing? A: Commercial vinyl phosphate monomers are heavily stabilized with radical inhibitors like MEHQ (Hydroquinone monomethyl ether) or TBC (4-tert-butylcatechol) to prevent spontaneous polymerization during shipping.

-

The Problem: These inhibitors consume your initiator radicals. If you add 1% initiator but have 500 ppm inhibitor, you will have a massive induction period or no reaction at all.

-

The Fix: You must remove the inhibitor. Do not rely on "overwhelming" it with excess initiator, as this creates dead chains and low molecular weights.

| Inhibitor Type | Removal Method | Notes |

| MEHQ / HQ | Basic Alumina Column | Pass neat monomer through a short plug of basic alumina. The inhibitor sticks; the monomer passes. |

| TBC | Caustic Wash | Wash with 5% NaOH (aq), then water, then dry over MgSO₄. (Warning: Check hydrolytic stability of your specific ester first). |

| General | Vacuum Distillation | The gold standard. Distill under high vacuum. Discard the first 10% (for water/oxygen) and leave the last 10% (pot residue). |

Module B: Reaction Kinetics (The "Oligomer" Problem)

Q: I get a product, but it's a viscous oil, not a solid polymer. Yield is ~30%. Why? A: You are likely fighting Degradative Chain Transfer . In vinyl phosphonates (like DEVP), the propagating radical is highly reactive but sterically hindered. Instead of finding another double bond (propagation), it often abstracts a hydrogen atom from the alkyl group of a nearby monomer or solvent molecule.

-

Mechanism: This creates a stable radical that cannot re-initiate polymerization effectively, terminating the chain.

-

The Fix:

-

Concentration is Key: Run the reaction at the highest possible monomer concentration (Bulk or >50% v/v). High [M] favors propagation (

) over unimolecular transfer events. -

Initiator Choice: Switch to an initiator with a higher decomposition temperature (e.g., Dicumyl Peroxide or tert-Butyl Peroxybenzoate ) and run at >100°C. Higher temperatures can sometimes favor propagation energy barriers over transfer barriers, though this is monomer-dependent.

-

Module C: Oxygen & Environmental Control

Q: My reaction stays clear for 4 hours then suddenly darkens. Yield is negligible. A: This is classic Oxygen Inhibition . Phosphate radicals are less stable than styrenic radicals and are rapidly quenched by dissolved oxygen.

-

The Fix: Nitrogen sparging (bubbling) is often insufficient for these sensitive monomers. You must use Freeze-Pump-Thaw (FPT) cycles (minimum 3 cycles) to fully degas the monomer and solvent.

The "Self-Validating" Protocol

This protocol is designed for Diethyl Vinylphosphonate (DEVP) but is adaptable to other vinyl phosphorus monomers. It incorporates checkpoints to validate success at each stage.

Materials:

-

Monomer: Diethyl Vinylphosphonate (DEVP), distilled immediately prior to use.

-

Initiator: AIBN (recrystallized from methanol) for 60-70°C reactions, or Dicumyl Peroxide for >100°C.

-

Solvent: Dimethylformamide (DMF) or Bulk (Neat). Avoid ethanol or THF due to high chain transfer constants.

Step-by-Step Workflow:

-

Purification (Checkpoint 1):

-

Pass DEVP through a basic alumina column.

-

Validation: Take a UV-Vis spectrum. The absorption band for MEHQ (typically ~290 nm) should be absent.

-

-

Setup:

-

In a Schlenk tube, add DEVP (2.0 g, ~12 mmol).

-

Add AIBN (30 mg, 1.5 wt% - slightly higher than standard to overcome transfer).

-

Optional: Add DMF (1.0 mL) only if viscosity is a concern. Prefer bulk polymerization.

-

-

Degassing (Critical Step):

-

Perform 3 cycles of Freeze-Pump-Thaw.

-

Freeze in liquid N₂.

-

Pump to <100 mTorr.

-

Thaw in warm water.

-

-

Backfill with high-purity Argon (heavier than air, provides a better blanket than N₂).

-

-

Polymerization:

-

Immerse in a pre-heated oil bath at 70°C .

-

Stir magnetically at 300 RPM.

-

Time: Run for 12–24 hours. Note: Vinyl phosphates propagate slowly.

-

-

Isolation (Checkpoint 2):

-

Cool to room temperature.

-